
4-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives, including structures analogous to "4-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide," typically involves multi-step organic reactions, starting from basic aromatic compounds or acids. The synthesis process often employs acylation, amidation, and cyclization reactions, using specific catalysts and conditions to achieve the desired structural configuration. For example, substituted benzamides have been synthesized from acetic acids and benzoyl chlorides through a series of steps, revealing the complexity and versatility of synthetic routes available for benzamide derivatives (Ravinaik et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives, including "4-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide," emphasizes the significance of X-ray diffraction, NMR spectroscopy, and computational modeling techniques. These analytical methods provide detailed insights into the compound's geometric parameters, electronic distribution, and intermolecular interactions. For instance, studies employing X-ray crystallography and DFT calculations have elucidated the crystalline structure and electronic properties of related benzamide compounds, highlighting the importance of these techniques in understanding molecular architecture and stability (Demir et al., 2015).
Chemical Reactions and Properties
The chemical behavior of benzamide derivatives, including our compound of interest, is characterized by their reactivity towards nucleophilic substitution, hydrolysis, and oxidation-reduction reactions. These chemical properties are influenced by the electron-donating and withdrawing effects of substituents on the benzamide ring. Research into the photochemical reactions of related compounds has provided insights into the reactivity patterns and mechanisms underlying these processes (Tokumitsu & Hayashi, 1980).
Aplicaciones Científicas De Investigación
Anticancer Activity
A series of substituted benzamides, structurally related to 4-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide, have been designed and synthesized for their potential anticancer activity. These compounds demonstrated moderate to excellent anticancer effects against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The derivatives showed higher activity compared to the reference drug, etoposide, suggesting the significance of the 4-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide scaffold in anticancer drug design (Ravinaik et al., 2021).
Antiproliferative Agents
Novel quinuclidinone derivatives, similar in structure to 4-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide, have been synthesized and evaluated as potential antiproliferative agents. These compounds were prepared using a common intermediate and showed potent anticancer activity in cell viability assays, highlighting the therapeutic potential of this chemical class (Soni et al., 2015).
Anti-Acetylcholinesterase Activity
Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, structurally related to 4-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide, has revealed substantial anti-acetylcholinesterase activity. These studies indicate that the presence of a bulky benzamide moiety significantly enhances activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).
Histone Deacetylase Inhibition
The compound N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, similar in functional groups to 4-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide, has been discovered as an orally active histone deacetylase inhibitor. It exhibits selective inhibition of HDACs 1-3 and 11, demonstrating significant antitumor activity and suggesting its potential as an anticancer drug (Zhou et al., 2008).
Chemical Synthesis and Polymerization
Studies on the controlled radical polymerization of acrylamide containing L-phenylalanine moiety, a process relevant to the structural framework of 4-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide, have been conducted. These investigations highlight the utility of such chemical structures in polymer science, particularly in the synthesis of homopolymers with controlled molecular weight and polydispersity, which could have various industrial and pharmaceutical applications (Mori et al., 2005).
Propiedades
IUPAC Name |
4-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-5-7-15(8-6-14)19(23)20-16-9-11-17(12-10-16)21-13-3-2-4-18(21)22/h5-12H,2-4,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMMIZOROJOBQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


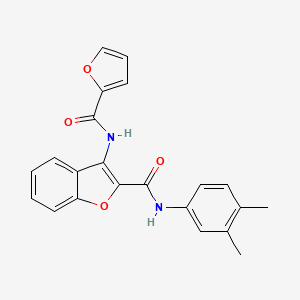


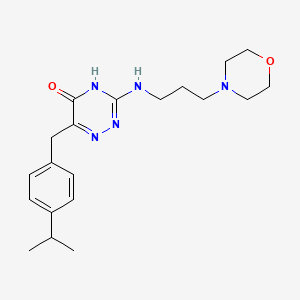
![ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}acetate](/img/structure/B2496524.png)
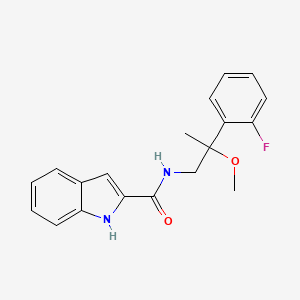

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide](/img/structure/B2496528.png)

![5-bromo-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2496533.png)
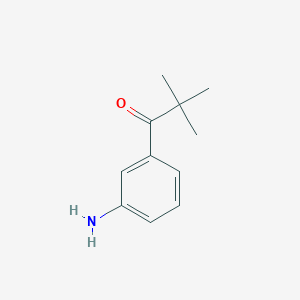
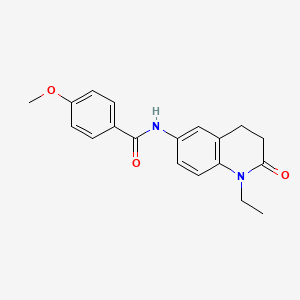
![Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2496538.png)